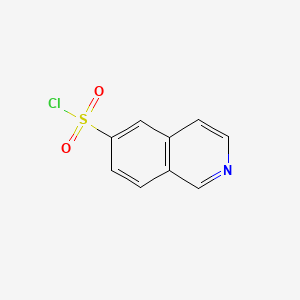

Isoquinoline-6-sulfonyl chloride

Übersicht

Beschreibung

Isoquinoline-6-sulfonyl chloride is an organic compound that belongs to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds. This compound is characterized by the presence of a sulfonyl chloride group attached to the sixth position of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Isoquinoline-6-sulfonyl chloride can be synthesized through various methods. One common method involves the reaction of isoquinoline-6-sulfonic acid with thionyl chloride. The reaction is typically carried out in the presence of a solvent such as dichloromethane and a catalyst like N,N-dimethylformamide (DMF). The reaction mixture is heated to around 80-90°C, and the resulting product is purified through filtration and drying .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Isoquinoline-6-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different isoquinoline derivatives.

Cyclization Reactions: This compound can undergo cyclization reactions to form polycyclic compounds with potential biological activities

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, DMF, and various nucleophiles such as amines and alcohols. Reaction conditions typically involve heating and the use of solvents like dichloromethane.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Isoquinoline-6-sulfonyl chloride has a wide range of scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors and other bioactive molecules.

Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex organic molecules.

Biological Studies: Isoquinoline derivatives are studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Wirkmechanismus

The mechanism of action of isoquinoline-6-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, to exert their biological effects. The specific pathways involved depend on the nature of the derivative and its target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Isoquinoline-5-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at the fifth position.

Fluorinated Isoquinolines: Isoquinoline derivatives with fluorine substituents, known for their unique biological activities and applications in medicinal chemistry.

Uniqueness

Isoquinoline-6-sulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives it forms. This uniqueness makes it a valuable compound in the synthesis of specialized bioactive molecules and in the study of structure-activity relationships in medicinal chemistry .

Biologische Aktivität

Isoquinoline-6-sulfonyl chloride is a chemical compound that has garnered attention in medicinal chemistry due to its significant biological activity and utility as an intermediate in the synthesis of various pharmaceutical compounds. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and relevant research findings.

This compound has the molecular formula . The compound features a sulfonyl chloride functional group attached to an isoquinoline structure, which contributes to its reactivity and versatility in organic synthesis. The sulfonyl chloride group allows for diverse chemical transformations, making it a valuable building block in drug development and organic synthesis .

The biological activity of this compound primarily stems from its ability to react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, thereby exerting biological effects. Notably, isoquinoline derivatives are studied for their potential anticancer, antimicrobial, and anti-inflammatory properties .

Applications in Medicinal Chemistry

This compound serves multiple roles in medicinal chemistry:

- Intermediate for Drug Synthesis: It is utilized as an intermediate in the synthesis of pharmaceuticals such as kinase inhibitors and other bioactive molecules.

- Treatment of Glaucoma and Cardiovascular Diseases: Research indicates that derivatives of this compound can be effective in treating conditions like glaucoma and cardiovascular diseases . The mechanism often involves interaction with specific enzymes or receptors.

Research Findings

Case Studies:

-

Synthesis and Evaluation of Sulfonamide Derivatives:

A notable study synthesized isoquinoline-6-sulfonamide compounds from this compound. These compounds were evaluated for their pharmacological activities against various diseases, demonstrating significant potential as therapeutic agents . -

Inhibition Studies:

Another research highlighted the inhibition of carbonic anhydrase (CA) isoforms by novel quinoline derivatives synthesized from this compound. The study reported varying degrees of inhibition, indicating the importance of structural modifications on biological activity .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Trifluoroacetyl chloride | Contains trifluoroacetyl group | Strong electrophilic nature; used in acylation reactions |

| Sulfonamide derivatives | Contains sulfonamide functional groups | Broad range of biological activities |

| Tetrahydroisoquinoline derivatives | Similar isoquinoline core structure | Varying functional groups lead to diverse reactivity |

This table illustrates how this compound stands out due to its unique combination of the isoquinoline structure with the sulfonyl chloride group, allowing for diverse reactivity patterns not found in simpler compounds .

Eigenschaften

IUPAC Name |

isoquinoline-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S/c10-14(12,13)9-2-1-8-6-11-4-3-7(8)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWADYKRPIUHOTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.